molecular formula C7H2BrF3O B2605515 3-Bromo-2,4,5-trifluorobenzaldehyde CAS No. 1260903-08-9

3-Bromo-2,4,5-trifluorobenzaldehyde

Cat. No.: B2605515
CAS No.: 1260903-08-9
M. Wt: 238.991
InChI Key: HGUUTYGEGIOGOQ-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trifluorobenzaldehyde (CAS: 1260903-08-9, MFCD12756731) is a halogenated benzaldehyde derivative featuring a bromine atom at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions on the aromatic ring. This compound is widely used in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and electron-withdrawing halogen substituents, which enhance its utility in cross-coupling reactions and nucleophilic additions . Its purity is typically reported as 95% in commercial sources .

Properties

IUPAC Name

3-bromo-2,4,5-trifluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUUTYGEGIOGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260903-08-9
Record name 3-Bromo-2,4,5-trifluorobenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 2,4,5-trifluorobenzaldehyde using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,5-trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Commercial Properties

The table below compares 3-Bromo-2,4,5-trifluorobenzaldehyde with five closely related bromo-trifluorobenzaldehyde isomers, all sharing the molecular formula $ \text{C}7\text{H}2\text{BrF}_3\text{O} $ but differing in substituent positions.

Compound Name CAS Number MFCD Code Bromine Position Fluorine Positions Purity
This compound 1260903-08-9 MFCD12756731 3 2,4,5 95%
3-Bromo-2,4,6-trifluorobenzaldehyde 1160573-16-9 MFCD11845971 3 2,4,6 95%
3-Bromo-2,5,6-trifluorobenzaldehyde 137234-99-2 MFCD26687662 3 2,5,6 95%
4-Bromo-2,3,6-trifluorobenzaldehyde 537033-56-0 MFCD03094468 4 2,3,6 95%
5-Bromo-2,3,4-trifluorobenzaldehyde 914935-69-6 MFCD12756767 5 2,3,4 95%

Key Observations :

  • Substituent Positions : The position of bromine and fluorine significantly impacts electronic and steric properties. For example, 3-bromo derivatives (e.g., HA-1268, JM-9622) place bromine in a meta position relative to the aldehyde group, while 4- or 5-bromo isomers (e.g., QJ-7903, JN-1250) alter the symmetry and dipole moments of the molecule .
  • Synthetic Utility : Bromine at the 3-position (as in HA-1268) may direct electrophilic substitution reactions to the para position, whereas fluorine atoms enhance the aldehyde’s electrophilicity by withdrawing electron density .

Functional Group Comparisons

Aldehyde vs. Boronic Ester Derivatives

A structurally distinct but functionally relevant compound, 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1451391-13-1), replaces the aldehyde group with a boronic ester. This modification enables Suzuki-Miyaura cross-coupling reactions, contrasting with the aldehyde’s role in condensation or oxidation reactions .

Non-Brominated Analogues

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